Ataluren
Overview
Description
Ataluren, also known as Translarna, is a medication designed by PTC Therapeutics for the treatment of Duchenne muscular dystrophy . It is used in the European Union to treat people with Duchenne muscular dystrophy who have a nonsense mutation in the dystrophin gene, can walk, and are more than five years old .
Molecular Structure Analysis
Ataluren has a molecular formula of C15H9FN2O3 and a molecular weight of 284.24 . Its systematic name is 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid .
Chemical Reactions Analysis
Ataluren is thought to modulate termination efficiency at premature nonsense codons . It enables ribosomal readthrough of mRNA containing premature stop codons, which would otherwise result in premature termination of protein chains . Ataluren allows cellular machinery to bypass nonsense mutations in genetic material, continue the translation process, and thereby restore the production of a full-length, functional protein .
Physical And Chemical Properties Analysis
Ataluren has a molecular weight of 284.24 and a molecular formula of C15H9FN2O3 . It is a small molecule and is orally administered .
Scientific Research Applications
1. Application in Ophthalmology
- Summary of Application: Ataluren is used in the formulation of eye drops for the treatment of Aniridia, a severe panocular disease characterized by a complete or partial iris defect .
- Methods of Application: The study assessed the physicochemical and microbiological stability of ataluren 1% eye drop in preservative-free low-density polyethylene (LDPE) bottle with an innovative insert that maintains sterility after opening . Ataluren is a strongly lipophilic compound, the formulation is complex and involves a strategy based on co-solvents in an aqueous phase or an oily formulation capable of totally dissolving the active ingredient .
- Results: The oily formulation in castor oil and DMSO (10%) better protects ataluren hydrolysis and oxidative degradation and permits its complete solubilization . Throughout the 60 days period, the oily solution in the LDPE bottle remained clear without any precipitation or color modification, and no drug loss and no microbial development were detected .
2. Application in Genetic Diseases
- Summary of Application: Ataluren is used for the treatment of diseases caused by nonsense mutations such as Duchenne muscular dystrophy (DMD), cystic fibrosis, and aniridia .
- Methods of Application: Ataluren works as a readthrough agent, allowing the translation of transcripts containing premature stop codons resulting in full-length protein expression .
- Results: Western blot analyses of mdx mouse muscles showed the full-length dystrophin levels to be approximately 20–25% that of wild-type mice, which may be enough to alleviate the symptoms of DMD patients .
3. Application in Cystic Fibrosis
- Summary of Application: Ataluren is used for the treatment of cystic fibrosis caused by nonsense mutations .
- Methods of Application: Similar to its application in genetic diseases, Ataluren works as a readthrough agent, allowing the translation of transcripts containing premature stop codons .
4. Application in Muscular Dystrophy
- Summary of Application: Ataluren is used for the treatment of Duchenne muscular dystrophy caused by nonsense mutations .
- Methods of Application: Ataluren enables ribosomal readthrough of mRNA containing premature stop codons .
- Results: Studies have demonstrated that Ataluren treatment increases expression of full-length dystrophin protein in human and mouse primary muscle cells containing the premature stop codon mutation for Duchenne muscular dystrophy .
5. Application in Nonsense Mutation Diseases
- Summary of Application: Ataluren is used for the treatment of diseases caused by nonsense mutations . More specifically, ataluren is used in the small group of patients whose disease is caused by a specific genetic defect (called a ‘nonsense mutation’) in the dystrophin gene .
- Methods of Application: Ataluren enables ribosomal readthrough of mRNA containing premature stop codons . This allows cellular machinery to bypass nonsense mutations in genetic material, continue the translation process, and thereby restore the production of a full-length, functional protein .
6. Application in Duchenne Muscular Dystrophy
- Summary of Application: Ataluren is used for the treatment of Duchenne muscular dystrophy caused by nonsense mutations .
- Methods of Application: Ataluren enables ribosomal readthrough of mRNA containing premature stop codons .
- Results: Studies have demonstrated that Ataluren treatment increases expression of full-length dystrophin protein in human and mouse primary muscle cells containing the premature stop codon mutation for Duchenne muscular dystrophy .
Safety And Hazards
Ataluren has a favorable safety profile; most treatment-emergent adverse events were mild or moderate and unrelated to Ataluren . More than 10% of people taking Ataluren in clinical trials experienced vomiting; more than 5% experienced diarrhea, nausea, headache, upper abdominal pain, and flatulence .
Future Directions
Ataluren is now approved by the European Medicine Agency (EMA) for the treatment of male patients older than 2 years of age with DMD caused by a premature stop codon . It is also recommended by NICE for treating Duchenne muscular dystrophy resulting from a 'nonsense mutation’ in the dystrophin gene in people two years and over who can walk . The landscape for families dealing with DMD looks set to change radically in the next ten years with new treatments being developed .
properties
IUPAC Name |
3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-12-7-2-1-6-11(12)14-17-13(18-21-14)9-4-3-5-10(8-9)15(19)20/h1-8H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUGLTULBSNHNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046776 | |
Record name | Ataluren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ataluren enables ribosomal readthrough of mRNA containing premature stop codons that otherwise would result in premature termination of protein chains. Use of ataluren allows cellular machinery to bypass nonsense mutations in genetic material, continue the translation process, and thereby restore the production of a full-length, functional protein. The research on the effects of Ataluren on the translation and stability of nonsense-containing mRNA in vitor show that Ataluren promoted readthrough at each of the nonsense codons, showing maximal activity with UGA, while having no effect on mRNA levels. Unlike the stable cell line assays, Ataluren did not discriminate significantly between the UAG and UAA mRNAs. Ataluren was a more potent nonsense-suppressing agent than gentamicin, and exhibited 4- to 15-fold stimulation of in vitro readthrough relative to the controls at levels similar to those in the stable cell reporter assays. These results indicate that Ataluren modulates termination efficiency at premature nonsense codons. | |
Record name | Ataluren | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05016 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ataluren | |
CAS RN |
775304-57-9 | |
Record name | Ataluren | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=775304-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ataluren [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0775304579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ataluren | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05016 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ataluren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-IL)BENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATALUREN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K16AME9I3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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